1,1,1,3,5,5,5-Heptanitro-pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1,1,3,5,5,5-Heptanitro-pentane involves multiple nitration steps. One common method includes the nitration of pentane derivatives using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction typically requires low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .
Analyse Chemischer Reaktionen
1,1,1,3,5,5,5-Heptanitro-pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized further to form more nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,5,5,5-Heptanitro-pentane has several scientific research applications:
Medicine: Its derivatives are being explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the development of advanced materials, including high-energy materials and explosives.
Wirkmechanismus
The mechanism of action of 1,1,1,3,5,5,5-Heptanitro-pentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that can further react with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,5,5,5-Heptanitro-pentane can be compared with other similar compounds such as:
1,1,1,3,5,5,5-Heptanitro-3-azapentane: This compound has similar nitration but includes an azapentane structure, which affects its chemical properties and reactivity.
3-Fluoro-1,1,1,3,5,5,5-Heptanitro-pentane: The presence of a fluorine atom introduces different electronic effects and reactivity patterns.
3-Chloro-1,1,1,3,5,5,5-Heptanitro-pentane: Similar to the fluoro derivative, the chloro derivative has unique properties due to the chlorine atom.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
20919-99-7 |
---|---|
Molekularformel |
C5H5N7O14 |
Molekulargewicht |
387.13 g/mol |
IUPAC-Name |
1,1,1,3,5,5,5-heptanitropentane |
InChI |
InChI=1S/C5H5N7O14/c13-6(14)3(1-4(7(15)16,8(17)18)9(19)20)2-5(10(21)22,11(23)24)12(25)26/h3H,1-2H2 |
InChI-Schlüssel |
QCCFVJPIRFTNPO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.